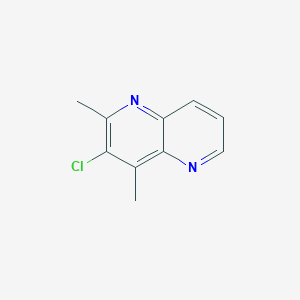

3-Chloro-2,4-dimethyl-1,5-naphthyridine

Description

3-Chloro-2,4-dimethyl-1,5-naphthyridine is a halogenated and alkylated derivative of the 1,5-naphthyridine scaffold, a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4. The compound features a chlorine atom at position 3 and methyl groups at positions 2 and 5. For example, halogenation of 1,5-naphthyridinones using phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) is a common route to introduce chloro groups (e.g., conversion of 1,5-naphthyridine-2(1H)-one to 2-chloro-1,5-naphthyridine) . Methyl groups are likely introduced via alkylation or during cyclization steps involving malonate derivatives .

Chloro substituents act as leaving groups for further functionalization (e.g., nucleophilic substitution), while methyl groups enhance lipophilicity and steric effects, influencing solubility and reactivity .

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4-dimethyl-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-9(11)7(2)13-8-4-3-5-12-10(6)8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMWOVHRMJAOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=C1Cl)C)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-dimethyl-1,5-naphthyridine typically involves the condensation of appropriate precursors followed by cyclization and chlorination steps. One common method includes the reaction of 2,4-dimethylpyridine with a chlorinating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, purification through recrystallization, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4-dimethyl-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives .

Scientific Research Applications

Biological Activities

The 1,5-naphthyridine scaffold has been extensively studied for its biological properties. Compounds within this class, including 3-chloro-2,4-dimethyl-1,5-naphthyridine, have demonstrated various pharmacological activities:

- Antiproliferative Activity : Many derivatives exhibit significant antiproliferative effects against cancer cell lines. Research indicates that modifications on the naphthyridine structure can enhance cytotoxicity against specific cancer types .

- Antibacterial and Antiviral Properties : The compound has shown promise in inhibiting bacterial growth and viral replication. Studies have highlighted its effectiveness against pathogens responsible for infectious diseases .

- Antiparasitic Effects : There is growing interest in the use of naphthyridine derivatives as potential treatments for parasitic infections such as Chagas disease. The ability to repurpose existing compounds for these applications is a key area of research .

Synthetic Utility

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to act as a precursor for synthesizing more complex heterocyclic compounds. Various synthetic strategies have been developed to modify the naphthyridine core for enhanced biological activity or to introduce new functional groups .

- Ligand in Coordination Chemistry : The compound can function as a ligand in coordination complexes, which are crucial for catalysis and material science applications. Its ability to coordinate with metal ions opens avenues for developing novel catalysts .

Material Science Applications

The unique electronic properties of this compound lend it potential applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Naphthyridine derivatives have been investigated as components in OLEDs due to their favorable photophysical properties. Their ability to emit light when subjected to an electric current makes them suitable candidates for display technologies .

- Sensors and Semiconductors : The compound's electronic characteristics enable its use in sensor technology and as a semiconductor material. Research into its application in photovoltaic devices is ongoing, with promising results indicating its potential for solar energy conversion .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| PMC7397193 | Biological Activity | Demonstrated significant antiproliferative activity against various cancer cell lines. |

| PMC7436086 | Synthesis | Developed efficient synthetic routes leading to novel naphthyridine derivatives with enhanced biological properties. |

| ResearchGate | Coordination Chemistry | Explored the use of naphthyridine derivatives as ligands for metal complexes with catalytic properties. |

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-dimethyl-1,5-naphthyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Positional Effects of Chlorine :

- Chlorine at C3 (3-Chloro-1,5-naphthyridine) results in lower melting points (90.5–91°C) compared to C4-substituted analogs (102–103°C), likely due to differences in crystal packing .

- 3-Chloro derivatives are more reactive toward nucleophilic substitution than 4-chloro isomers due to electronic and steric factors .

In this compound, the two methyl groups may hinder electrophilic aromatic substitution but facilitate cross-coupling reactions by stabilizing intermediates.

Dichloro Derivatives :

- 3,7-Dichloro-1,5-naphthyridine exhibits significantly higher melting points (150–152°C), attributed to stronger intermolecular halogen bonding .

Biological Activity

3-Chloro-2,4-dimethyl-1,5-naphthyridine, a derivative of naphthyridine, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antimicrobial agent and a DNA gyrase inhibitor, among other activities. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, which is characterized by a bicyclic structure containing nitrogen atoms. The presence of chlorine and methyl groups at specific positions contributes to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. Research indicates that compounds in this class exhibit broad-spectrum antibacterial activity against various pathogens.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 6–7 | |

| Escherichia coli | 7–8 | |

| Candida albicans | 5.4–7.1 | |

| Mycobacterium smegmatis | 5.4–7.1 |

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with particularly low MIC values against Staphylococcus aureus and Candida species. These findings suggest its potential utility in treating infections caused by resistant strains.

The primary mechanism through which this compound exerts its antibacterial effects is through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibition of this enzyme leads to disruption of DNA supercoiling and ultimately bacterial cell death.

Table 2: DNA Gyrase Inhibition Data

Research indicates that this compound binds asymmetrically to the DNA gyrase enzyme complex, stabilizing single-strand cleavage breaks which are critical for its antibacterial action .

Additional Biological Activities

Beyond its antimicrobial properties, naphthyridine derivatives like this compound have been reported to exhibit other biological activities:

- Antiproliferative Activity : Some studies suggest that naphthyridines can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory responses.

- Antiviral Properties : Preliminary data indicate potential efficacy against certain viral infections .

Case Studies

A recent study evaluated the effects of various naphthyridine derivatives on different bacterial strains. The results indicated that modifications in the chemical structure significantly influenced both the antimicrobial potency and the spectrum of activity against resistant strains .

In another case study focusing on the antiproliferative effects of naphthyridines on cancer cell lines, researchers found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-2,4-dimethyl-1,5-naphthyridine, and what are their key reaction conditions?

- Methodology : The compound can be synthesized via nucleophilic substitution or heterocyclic condensation. For example, halogenation of 2,4-dimethyl-1,5-naphthyridine using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions (110–120°C, 4–6 hours) introduces the chlorine substituent .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., toluene or dioxane) to improve yields. Post-reaction purification often involves column chromatography or recrystallization.

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- NMR Analysis : The compound exhibits distinct AB splitting patterns in its ¹H NMR spectrum due to coupling between adjacent protons (e.g., H3/H4 and H6/H7 in dichloro analogs). Chemical shifts for aromatic protons typically range from δ 7.5–8.5 ppm, with methyl groups appearing at δ 2.5–3.0 ppm .

- Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Cl or CH₃ groups) confirm molecular weight and substituent positions .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in chlorinated solvents (e.g., CCl₄) or aromatic hydrocarbons (e.g., toluene) due to its hydrophobic aromatic core .

- Stability : Store under inert atmospheres (N₂/Ar) at –20°C to prevent decomposition. Avoid prolonged exposure to moisture or strong acids/bases, which may hydrolyze the chloro substituent .

Q. What safety protocols are recommended for handling this compound?

- Hazard Mitigation : Use fume hoods, gloves, and eye protection. In case of skin contact, wash immediately with water and consult toxicity data (acute oral LD₅₀ in rodents: ~500 mg/kg) .

- Waste Disposal : Follow EPA guidelines for halogenated organic waste. Neutralize residual reagents (e.g., POCl₃) with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does regioselectivity influence substitution reactions in this compound derivatives?

- Mechanistic Insight : The chloro group at position 3 is more reactive toward nucleophilic substitution due to electron-withdrawing effects from adjacent methyl groups, which polarize the C–Cl bond. For example, amination with diethylamine in ethanol at 80°C selectively replaces Cl at position 3 .

- Experimental Design : To test regioselectivity, perform competitive reactions with equimolar nucleophiles (e.g., amines vs. thiols) and analyze products via HPLC or GC-MS.

Q. How can contradictory NMR data for structurally similar naphthyridine derivatives be resolved?

- Decoupling Experiments : Use 2D NMR (e.g., COSY, NOESY) to distinguish overlapping proton signals. For example, in dichloro analogs, coupling constants (J = 8–10 Hz) differentiate H3/H4 from H6/H7 .

- Computational Validation : Compare experimental chemical shifts with density functional theory (DFT)-predicted values (software: Gaussian, ORCA) to confirm assignments .

Q. What strategies optimize the crystallinity of this compound for X-ray diffraction studies?

- Crystallization Techniques : Use slow evaporation from a 1:1 mixture of dichloromethane and hexane. For challenging cases, employ vapor diffusion or seeding with isomorphic crystals .

- SHELX Refinement : Refine crystal structures using SHELXL, ensuring proper treatment of disorder (e.g., methyl group rotations) and hydrogen bonding networks .

Q. How do electronic effects of substituents impact the compound’s reactivity in cross-coupling reactions?

- Case Study : The methyl groups at positions 2 and 4 sterically hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., SPhos) and elevated temperatures (100–120°C) to improve efficiency .

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles/nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.